molecular formula C12H13NO4 B6619407 rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid CAS No. 1903302-86-2

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid

Cat. No. B6619407
CAS RN: 1903302-86-2
M. Wt: 235.24 g/mol
InChI Key: YVDRLUVVYKRYEB-ZJUUUORDSA-N
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Description

Rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid, commonly referred to as rac-Bz-CPA, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds and as a catalyst in organic reactions. Rac-Bz-CPA has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Rac-Bz-CPA has been used in the synthesis of various compounds, such as amines and peptides, as well as in the synthesis of lipids and proteins. It has also been used as a catalyst in organic reactions, such as the addition of aldehydes to nitriles and the condensation of amines and carboxylic acids. In addition, rac-Bz-CPA has been studied for its potential applications in laboratory experiments, such as DNA sequencing and gene cloning.

Mechanism of Action

Rac-Bz-CPA is believed to act as a catalyst by forming an intermediate complex with the substrate molecules. This intermediate complex is then broken down, releasing the desired product. The exact mechanism of action of rac-Bz-CPA is still under investigation.
Biochemical and Physiological Effects
Rac-Bz-CPA has been found to have a wide range of biochemical and physiological effects on cells and organisms. In particular, it has been shown to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. It has also been found to have an anti-inflammatory effect on cells and to be capable of inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Rac-Bz-CPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. In addition, it is highly soluble in water, making it easy to use in aqueous solutions. However, rac-Bz-CPA also has some limitations. It is not very stable in the presence of light or heat, and it can be difficult to remove from the reaction mixture after the reaction is complete.

Future Directions

The potential applications of rac-Bz-CPA are still being explored. Possible future directions include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of new compounds and in the development of new catalysts. Furthermore, rac-Bz-CPA could be used to study the mechanism of action of other compounds, as well as to develop new methods for the synthesis of complex molecules.

Synthesis Methods

Rac-Bz-CPA is synthesized by a process called the Boc-protection/deprotection method. This method involves the use of a base, such as sodium hydroxide, to deprotect the Boc group, followed by the addition of a carboxylic acid to form a carboxylic acid-Boc ester. The ester is then treated with a strong base, such as sodium hydride, to form the desired rac-Bz-CPA.

properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)9-6-10(9)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,16)(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRLUVVYKRYEB-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid

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